molecular formula C25H23N3O4S B11347263 5-(3,4-dimethylphenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11347263
M. Wt: 461.5 g/mol
InChI Key: OXIQEVYETSLOKZ-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHYLPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiophene ring, and an oxazole ring

Preparation Methods

The synthesis of 5-(3,4-DIMETHYLPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the formation of the oxazole ring through cyclization reactions, the introduction of the furan and thiophene rings via coupling reactions, and the final assembly of the compound through amide bond formation. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The oxazole ring can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3,4-DIMETHYLPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHYLPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-(3,4-DIMETHYLPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE include other heterocyclic compounds with furan, thiophene, and oxazole rings. These compounds may share similar chemical properties but differ in their specific substituents and overall structure, leading to unique reactivity and applications. Examples include:

Properties

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H23N3O4S/c1-14-8-9-16(11-15(14)2)20-12-19(28-32-20)23(29)27-25-22(18-6-3-7-21(18)33-25)24(30)26-13-17-5-4-10-31-17/h4-5,8-12H,3,6-7,13H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

OXIQEVYETSLOKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5=CC=CO5)C

Origin of Product

United States

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